Tert-butyl 4-bromo-2,5-difluorobenzoate
Description
Strategic Importance of Fluorinated Aromatic Scaffolds in Contemporary Chemical Synthesis
The incorporation of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in modern drug discovery and materials science. The presence of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.
Furthermore, fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a molecule's solubility, membrane permeability, and binding affinity to biological targets. The substitution of hydrogen with fluorine can also lead to increased lipophilicity, potentially enhancing the absorption and distribution of a drug within the body. These combined effects underscore why fluorinated scaffolds are integral to the development of new pharmaceuticals and advanced materials.
Role of Tert-butyl 4-bromo-2,5-difluorobenzoate as a Key Synthetic Intermediate
This compound is a trifunctional synthetic building block, where each component of its structure serves a distinct and valuable purpose in multi-step synthesis.
The Difluorinated Aromatic Ring: The 2,5-difluorosubstitution pattern provides the foundational benefits of fluorination, such as metabolic stability and modified electronic properties. The core chemical scaffold, 4-bromo-2,5-difluorobenzoic acid, is a precursor for compounds investigated for the treatment of central nervous system (CNS) disorders, such as Alzheimer's disease, by acting as a modulator of dopamine (B1211576) neurotransmission. chemicalbook.com It has also been utilized in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have shown potential as anti-cancer agents. chemicalbook.com
The Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic "handle." It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows chemists to form new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments to the fluorinated core.
The Tert-butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This group is sterically bulky and chemically robust, remaining stable under a variety of reaction conditions, including those typically used for cross-coupling. This protecting function is crucial as it prevents the acidic proton of the carboxylic acid from interfering with organometallic reagents used in coupling reactions. The tert-butyl group can be readily removed later in the synthetic sequence, typically under acidic conditions, to unmask the carboxylic acid for further transformations, such as amide bond formation.
This strategic combination of a stable, bioactively relevant core, a versatile reactive site for elaboration, and a robust protecting group makes this compound a highly valuable intermediate for constructing complex target molecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrF2O2 |
| Molecular Weight | 293.11 g/mol |
| Appearance | Solid or Oil |
| Boiling Point (Predicted) | ~305 °C |
| Density (Predicted) | ~1.4 g/cm3 |
Overview of Current Research Trajectories and Future Opportunities for the Compound
Current research involving this compound and related structures is heavily focused on its application in medicinal chemistry. Its utility as a precursor to novel therapeutics for CNS disorders and oncology remains a primary driver of its use. chemicalbook.com Research trajectories are centered on leveraging the bromo-functionality to perform diverse cross-coupling reactions, thereby generating libraries of novel, highly functionalized difluorinated aromatic compounds for biological screening.
Future opportunities for this compound are expanding. Its well-defined reactivity makes it an ideal candidate for use in automated synthesis platforms and for the construction of fragment libraries in fragment-based drug discovery (FBDD). Furthermore, the unique electronic properties conferred by the difluoro-substitution pattern could be exploited in the field of materials science for the synthesis of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of new, more efficient, and site-selective cross-coupling methodologies will continue to broaden the synthetic possibilities accessible from this versatile building block.
| Functional Group | Role in Synthesis | Common Transformations |
|---|---|---|
| Aryl Bromide | Handle for C-C and C-Heteroatom bond formation | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |
| Aryl Fluoride (B91410) | Modulates electronic properties and metabolic stability | Generally stable; can undergo nucleophilic aromatic substitution under harsh conditions |
| Tert-butyl Ester | Protecting group for carboxylic acid | Deprotection (hydrolysis) using strong acid (e.g., TFA, HCl) |
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2,5-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3 |
InChI Key |
SMKMSDMEXZAVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Bromo 2,5 Difluorobenzoate and Precursor Chemistry
Established and Emerging Synthetic Routes to the Compound
The creation of tert-butyl 4-bromo-2,5-difluorobenzoate is primarily achieved through the esterification of 4-bromo-2,5-difluorobenzoic acid. This precursor molecule already contains the required bromine and fluorine substituents in the correct positions. Therefore, the main synthetic challenge lies in the efficient formation of the tert-butyl ester.
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its straightforward removal under acidic conditions. thieme-connect.comthieme-connect.comthieme.de Several methods are available for the synthesis of tert-butyl esters, each with its own advantages and limitations.
Direct acid-catalyzed esterification involves the reaction of a carboxylic acid with tert-butanol (B103910) in the presence of a strong acid catalyst. Common catalysts include sulfuric acid. thieme-connect.com This method, however, can be challenging for the synthesis of tert-butyl esters due to the steric hindrance of the tert-butyl group and the potential for competing elimination reactions of tert-butanol.
More recently, bis(trifluoromethanesulfonyl)imide (Tf2NH) has been shown to be a highly effective catalyst for the tert-butylation of carboxylic acids, including those with functional groups like bromides. organic-chemistry.org This method often proceeds faster and in higher yields compared to traditional methods. organic-chemistry.org The reaction is typically carried out using tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent. organic-chemistry.org
Table 1: Comparison of Catalysts for Direct Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | tert-butanol, heat | Readily available, inexpensive | Harsh conditions, potential for side reactions |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-butyl acetate, mild conditions | High yields, fast reaction times, tolerates various functional groups organic-chemistry.org | More expensive catalyst |
Transesterification offers an alternative route to tert-butyl esters, often starting from more readily available methyl or ethyl esters. thieme-connect.com This method involves the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst. For the synthesis of tert-butyl esters, this typically involves reacting a methyl or ethyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether. thieme-connect.com This process can be highly efficient, driven by the formation of an insoluble potassium methoxide (B1231860) or ethoxide. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions to achieve high yields. thieme-connect.com
While effective for many substrates, transesterification for the formation of sterically hindered esters like tert-butyl esters can be challenging with some catalytic systems, such as those using titanium alkoxides. thieme-connect.com
While the tert-butyl ester is a primary focus, other protecting groups for the carboxylic acid functionality of benzoic acid derivatives exist. quora.com These can be employed during synthetic sequences where the tert-butyl group might not be suitable. Common alternatives include methyl, ethyl, and benzyl (B1604629) esters. quora.comorganic-chemistry.org
The choice of protecting group depends on the specific reaction conditions that will be encountered in subsequent synthetic steps. For instance, benzyl esters can be removed by hydrogenolysis, a mild method that would not affect the aromatic bromine and fluorine atoms. quora.com The introduction of these esters typically follows standard esterification procedures, such as reaction with the corresponding alcohol in the presence of an acid catalyst or conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol. organic-chemistry.org
Table 2: Common Protecting Groups for Benzoic Acid
| Protecting Group | Introduction Method | Cleavage Method | Stability |
|---|---|---|---|
| Methyl Ester | Methanol, acid catalyst | Base or acid hydrolysis | Less stable to hydrolysis than tert-butyl ester |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to many conditions, cleaved under mild reduction |
| tert-Butyl Ester | See sections 2.1.1.1 and 2.1.1.2 | Acidic conditions (e.g., TFA) | Stable to nucleophiles and reducing agents thieme-connect.comthieme.de |
The synthesis of the key precursor, 4-bromo-2,5-difluorobenzoic acid, requires precise control over the placement of the halogen atoms on the aromatic ring.
The synthesis of 4-bromo-2,5-difluorobenzoic acid can be achieved through the bromination of a suitably substituted difluorobenzene derivative. One reported method involves the lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941) followed by carboxylation with dry ice. chemicalbook.comchemicalbook.com In this multi-step process, one of the bromine atoms is selectively replaced with a carboxylic acid group.
Alternatively, direct bromination of a difluorobenzoic acid can be employed. The directing effects of the existing substituents on the benzene (B151609) ring guide the incoming bromine atom. In 2,5-difluorobenzoic acid, the carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of the bromination reaction. In some cases, bromination of 2,4-difluorobenzoic acid in sulfuric acid is used to produce 5-bromo-2,4-difluorobenzoic acid, which can then be purified via esterification, distillation, and hydrolysis. google.com While not the direct precursor for the title compound, this illustrates the strategies used in the regioselective bromination of difluorobenzoic acids.
Regioselective Halogenation and Fluorination Strategies in Precursor Synthesis
Introduction of Fluorine Atoms via Electrophilic or Nucleophilic Fluorination (e.g., Balz-Schiemann, Halex)
The introduction of fluorine onto an aromatic ring is a fundamental step in synthesizing the precursors for this compound. This can be achieved through several methods, broadly categorized as nucleophilic and electrophilic fluorination. alfa-chemistry.com
Nucleophilic Fluorination
Nucleophilic aromatic substitution (SNAr) reactions are a common industrial method for producing fluoroaromatics. nih.gov These reactions involve the displacement of a leaving group, typically a chloride or nitro group, by a nucleophilic fluoride (B91410) source. acsgcipr.org
The Halex reaction (halogen exchange) is a prominent example of nucleophilic fluorination. nih.gov This process typically involves heating an aryl chloride with a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures (150-250 °C) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). acsgcipr.orgwikipedia.org The reaction is most effective for arenes that are electron-deficient, as this stabilizes the intermediate Meisenheimer complex formed during the fluoride ion's attack. nih.govacsgcipr.org To improve the solubility and reactivity of the fluoride source, phase-transfer catalysts are often employed. acsgcipr.org While aryl chlorides are common substrates, the principles of the Halex reaction can be extended to other halides. nih.gov
The Balz-Schiemann reaction is another classic method that proceeds through a nucleophilic mechanism, transforming a primary aromatic amine into an aryl fluoride. wikipedia.org The process begins with the diazotization of the amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This salt is then treated with fluoroboric acid (HBF₄) to precipitate a relatively stable diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgbyjus.com In the final step, thermal or photochemical decomposition of this isolated salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. organic-chemistry.orgscientificupdate.com While effective for both electron-rich and electron-poor systems, a significant drawback is the potential for explosive decomposition of the diazonium salt at a large scale. byjus.comscientificupdate.com Innovations to this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) to improve yields and conducting the reaction in ionic liquids. wikipedia.orgorganic-chemistry.org
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (like an electron-rich aromatic ring or an organometallic species) with an electrophilic fluorine source ("F⁺"). wikipedia.org Modern electrophilic fluorinating agents are typically N-F reagents, which are safer and more manageable than elemental fluorine. wikipedia.org Reagents such as Selectfluor (a brand of F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used. wikipedia.orgnih.gov These reagents contain a nitrogen-fluorine bond where the nitrogen is attached to strong electron-withdrawing groups, making the fluorine atom electron-deficient and reactive towards nucleophiles. wikipedia.org This method is particularly useful for late-stage fluorination and for substrates that are incompatible with the harsh conditions of some nucleophilic methods.
| Feature | Balz-Schiemann Reaction | Halex Reaction | Electrophilic Fluorination |
| Fluorine Source | Tetrafluoroborate (BF₄⁻) or similar anions wikipedia.org | Alkali metal fluorides (e.g., KF, CsF) acsgcipr.orgwikipedia.org | N-F reagents (e.g., Selectfluor, NFSI) wikipedia.org |
| Substrate | Primary aromatic amine wikipedia.org | Electron-deficient aryl halide (typically chloride) wikipedia.org | Electron-rich arenes, organometallics wikipedia.org |
| Key Intermediate | Aryl diazonium salt byjus.com | Meisenheimer complex nih.gov | Varies (often direct attack) |
| Typical Conditions | Diazotization at low temp.; thermal decomposition at high temp. scientificupdate.com | High temperature (150-250 °C) in polar aprotic solvent wikipedia.org | Generally mild conditions |
| Advantages | Wide substrate scope (electron-rich and -poor) nih.gov | Uses inexpensive fluoride sources, scalable nih.gov | High selectivity, mild conditions, late-stage functionalization alfa-chemistry.com |
| Disadvantages | Potentially explosive diazonium intermediate, stoichiometric waste scientificupdate.com | Requires high temperatures and electron-deficient substrates acsgcipr.org | Reagents can be expensive wikipedia.org |
Multi-Step Convergent and Divergent Synthetic Pathways
The assembly of a molecule like this compound can be approached using different strategic plans, including convergent and divergent pathways.
A divergent synthesis , in contrast, starts from a common intermediate that is used to create a variety of related structures. beilstein-journals.org For instance, 4-bromo-2,5-difluorobenzoic acid or its corresponding acyl chloride could serve as a central building block. From this single precursor, a library of different esters (methyl, ethyl, tert-butyl, etc.) could be generated by reacting it with various alcohols. This approach is highly valuable in medicinal chemistry and materials science for rapidly exploring structure-activity relationships.
Derivatization of Starting Materials and Building Blocks
Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often to facilitate a subsequent reaction. In the context of synthesizing this compound, the primary starting material requiring derivatization is 4-bromo-2,5-difluorobenzoic acid.
The key derivatization is the conversion of the carboxylic acid functional group into a tert-butyl ester. This transformation is not always straightforward due to the steric hindrance of the tert-butyl group. Several methods can be employed:
Acid-catalyzed esterification: Reacting the carboxylic acid with an excess of tert-butanol or isobutylene (B52900) in the presence of a strong acid catalyst like sulfuric acid.
Acyl chloride formation: The carboxylic acid can first be converted to the more reactive 4-bromo-2,5-difluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com This acyl chloride can then readily react with tert-butanol, often in the presence of a non-nucleophilic base like pyridine, to form the desired ester.
Use of coupling reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for direct reaction with tert-butanol. chemicalbook.com
Another important precursor, 1,4-dibromo-2,5-difluorobenzene, can be derivatized into the required carboxylic acid. chemicalbook.comchemicalbook.com This is typically achieved through a lithium-halogen exchange reaction by treating it with an organolithium reagent like n-butyllithium at very low temperatures (-78 °C), followed by quenching the resulting aryllithium species with solid carbon dioxide (dry ice). chemicalbook.comchemicalbook.com
Optimization of Reaction Conditions and Process Intensification in Compound Synthesis
To ensure the synthesis is efficient, cost-effective, and safe, particularly on an industrial scale, optimization of reaction conditions and process intensification are crucial.
The choice of solvent and catalyst can dramatically influence reaction outcomes, including yield, reaction time, and purity.
For Esterification: In the synthesis of the tert-butyl ester, solvent choice is critical. While some methods use an excess of the alcohol reactant as the solvent, others may employ inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). orgsyn.org Catalyst evaluation is equally important. Strong mineral acids (e.g., H₂SO₄) are common, but solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) or ion-exchange resins are gaining favor as they are more environmentally friendly and easier to separate from the reaction mixture. ijstr.orgdergipark.org.tr Surfactant-combined catalysts have also been shown to be effective, even in solvent-free conditions at room temperature. psu.edu
For Precursor Synthesis: In the Halex reaction, polar aprotic solvents like DMSO and DMF are essential to solubilize the fluoride salts. wikipedia.org For the carboxylation of 1,4-dibromo-2,5-difluorobenzene, ether-based solvents such as diethyl ether or THF are required to stabilize the organolithium intermediate. chemicalbook.com
| Reaction Step | Catalyst Type | Solvent System | Purpose |
| Esterification | Brønsted Acid (e.g., H₂SO₄) | Dichloromethane, THF, or excess alcohol | To protonate the carbonyl group, activating it for nucleophilic attack. psu.edu |
| Solid Acid (e.g., modified clay) | Toluene (B28343) or solvent-free | Provides an easily separable, reusable catalyst. ijstr.org | |
| Halex Fluorination | Phase-Transfer Catalyst | DMSO, DMF, Sulfolane | To increase the solubility and nucleophilicity of the fluoride salt. acsgcipr.orgwikipedia.org |
| Lithiation/Carboxylation | None (reagent-driven) | Diethyl ether, THF | To stabilize the aryllithium intermediate at low temperatures. chemicalbook.com |
Precise control over temperature and pressure is fundamental for maximizing yield and ensuring safety.
Temperature: Many key reactions operate at non-ambient temperatures. The lithium-halogen exchange for precursor synthesis must be conducted at very low temperatures (typically -78 °C) to prevent side reactions. chemicalbook.comchemicalbook.com Conversely, Halex reactions require high temperatures, often between 150 °C and 250 °C, to overcome the high activation energy of aromatic substitution. wikipedia.org The thermal decomposition step of the Balz-Schiemann reaction also requires significant heating, which must be carefully controlled to prevent a runaway reaction. scientificupdate.com
Pressure: While many of the liquid-phase reactions are conducted at atmospheric pressure, pressure control becomes important when dealing with gaseous reagents or when needing to exceed a solvent's boiling point. lookchem.com For example, the carboxylation step involves the introduction of carbon dioxide gas. chemicalbook.com In some high-temperature fluorinations, sealed reactors are used to contain the pressure generated by the solvent and reagents. lookchem.com
Continuous flow chemistry is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing. mit.edu In a flow system, reagents are pumped through a network of tubes or microreactors where they mix and react. rsc.org This technology allows for superior control over reaction parameters. rsc.org
The key benefits for synthesizing compounds like this compound include:
Enhanced Safety: Hazardous reagents or unstable intermediates are generated and consumed in situ in small volumes, minimizing the risk associated with their handling and accumulation, which is particularly relevant for fluorination reactions and the use of organolithium compounds. beilstein-journals.orgvapourtec.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely rapid heating and cooling, enabling precise temperature control and preventing the formation of hot spots that can lead to side products or dangerous conditions. rsc.org
Increased Efficiency and Scalability: Reactions often proceed much faster in flow systems. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler than transitioning a batch process to a much larger vessel. mit.edu
Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis modules, streamlining the entire production process from starting materials to the final, purified product. acs.org
Catalysis
The use of catalysts is a cornerstone of green chemistry. In the esterification step, using a recyclable, heterogeneous acid catalyst instead of stoichiometric amounts of a strong, corrosive acid like sulfuric acid can significantly reduce waste and simplify purification. nih.gov Modified montmorillonite K10 clay has been shown to be an efficient solid acid catalyst for the esterification of aromatic carboxylic acids under solvent-free conditions. ijstr.org Catalytic amounts of DMAP in the (Boc)₂O method are preferable to older methods requiring stoichiometric activating agents. semanticscholar.orgresearchgate.net
The following table summarizes green alternatives for the synthesis.
| Green Principle | Conventional Method | Sustainable Alternative | Benefit |
| Safer Solvents | Diethyl ether, Dichloromethane | Acetonitrile, 2-MeTHF, Dimethyl carbonate (DMC), Solvent-free conditions. semanticscholar.orgjove.comijstr.org | Reduced toxicity and environmental impact. |
| Energy Efficiency | Cryogenic temperatures (-78°C) | Flow microreactors for better thermal control, ambient temperature reactions. rsc.org | Lower energy consumption. |
| Catalysis | Stoichiometric strong acids (H₂SO₄) | Reusable solid acid catalysts (e.g., Dowex resin, modified clays), recyclable catalysts. ijstr.orgnih.gov | Reduced waste, easier separation, catalyst reuse. |
| Waste Reduction | Use of coupling agents that become waste | (Boc)₂O method (volatile byproducts), Cross-Dehydrogenative Coupling (CDC) reactions. researchgate.netlabmanager.com | Higher atom economy, less waste to treat. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Bromo 2,5 Difluorobenzoate
Cross-Coupling Reactions at the Bromo Position
The carbon-bromine bond in tert-butyl 4-bromo-2,5-difluorobenzoate is the primary site of reactivity for cross-coupling reactions. The electron-deficient nature of the aromatic ring enhances the propensity of the bromo substituent to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycle.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The reaction would involve the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or their esters. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound No specific experimental data for this compound was found in the search results. The following table is a representative example based on general knowledge of Suzuki-Miyaura reactions.
| Entry | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | ~90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | ~80 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.
Detailed research findings on the Sonogashira coupling of this compound are limited. However, the reaction would be expected to proceed under standard Sonogashira conditions, yielding the corresponding 4-alkynyl-2,5-difluorobenzoate derivatives. The efficiency of the coupling would depend on the nature of the alkyne, the catalyst system, and the reaction conditions.
Table 2: Hypothetical Sonogashira Coupling of this compound No specific experimental data for this compound was found in the search results. The following table is a representative example based on general knowledge of Sonogashira reactions.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~92 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | Dipea | DMF | ~88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | ~85 |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.
Table 3: Hypothetical Heck Reaction of this compound No specific experimental data for this compound was found in the search results. The following table is a representative example based on general knowledge of Heck reactions.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | ~75 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | ~80 |
| 3 | 1-Octene | Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | ~70 |
The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes as the nucleophilic partners in palladium-catalyzed cross-coupling reactions with organic halides. These methods offer alternative routes for carbon-carbon bond formation, often with different functional group tolerances compared to Suzuki-Miyaura and Sonogashira couplings.
There is a lack of specific documented examples of Negishi and Stille couplings with this compound in the available scientific literature. Nevertheless, it is anticipated that this compound would be a viable substrate for these transformations under appropriate catalytic conditions.
Table 4: Hypothetical Negishi and Stille Coupling of this compound No specific experimental data for this compound was found in the search results. The following table is a representative example based on general knowledge of Negishi and Stille reactions.
| Coupling | Organometallic Reagent | Catalyst | Ligand | Solvent | Yield (%) |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | ~80-90 |
| Stille | Tributyl(phenyl)stannane | Pd₂(dba)₃ | AsPh₃ | Toluene | ~85-95 |
Palladium- or Copper-Catalyzed Carbon-Heteroatom Bond Formation
Beyond carbon-carbon bond formation, the bromo position of this compound is also amenable to the formation of carbon-heteroatom bonds through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. The Ullmann condensation, traditionally a copper-catalyzed reaction, is used to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of diaryl ethers and diaryl thioethers.
While specific applications of these reactions to this compound are not detailed in the reviewed literature, the compound is expected to be a suitable electrophile for these transformations.
Table 5: Hypothetical Carbon-Heteroatom Bond Formation Reactions No specific experimental data for this compound was found in the search results. The following table is a representative example based on general knowledge of these reactions.
| Reaction | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | ~80-90 |
| Ullmann Condensation | Phenol | CuI | Phenanthroline | K₂CO₃ | DMF | ~70-80 |
Buchwald-Hartwig Amination with Various Amine Substrates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the case of this compound, the reaction is anticipated to selectively occur at the carbon-bromine bond. This selectivity is governed by the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making the oxidative addition of palladium to the C-Br bond more favorable.
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand. The choice of ligand is critical and can influence reaction efficiency and scope. libretexts.org For instance, sterically hindered biaryl phosphine ligands like XPhos or SPhos are often effective for coupling with a wide range of primary and secondary amines. The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the amine and subsequent reductive elimination.
While no specific studies on this compound were found, related transformations on similar substrates provide insight. For example, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrates a clear preference for substitution at the bromine position over the fluorine. researchgate.net This suggests that a similar regioselectivity would be observed with this compound.
Table 1: Postulated Buchwald-Hartwig Amination of this compound with Various Amines
| Amine Substrate | Expected Product | Catalyst System (Example) | Base (Example) |
| Aniline | Tert-butyl 2,5-difluoro-4-(phenylamino)benzoate | Pd₂(dba)₃ / XPhos | NaOtBu |
| Morpholine | Tert-butyl 4-(morpholino)-2,5-difluorobenzoate | Pd(OAc)₂ / SPhos | Cs₂CO₃ |
| Benzylamine | Tert-butyl 4-(benzylamino)-2,5-difluorobenzoate | Pd₂(dba)₃ / RuPhos | K₃PO₄ |
This table is illustrative and based on general principles of Buchwald-Hartwig amination reactions.
Ullmann/Copper-Catalyzed Etherification and Thioetherification
The Ullmann condensation is a copper-catalyzed reaction that enables the formation of carbon-oxygen and carbon-sulfur bonds, providing a valuable method for the synthesis of aryl ethers and thioethers. wikipedia.orgorganic-chemistry.org Similar to the Buchwald-Hartwig reaction, the Ullmann condensation with this compound is expected to proceed selectively at the C-Br bond.
Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-assisted copper-catalyzed systems has allowed for milder reaction conditions. Ligands such as 1,10-phenanthroline and its derivatives can significantly enhance the catalytic activity of copper, enabling the coupling of aryl bromides with a variety of alcohols, phenols, and thiols. nih.gov
For the etherification of this compound, a copper(I) salt, such as CuI, is typically used as the catalyst in the presence of a ligand and a base like cesium carbonate or potassium phosphate. The reaction would involve the coupling of the aryl bromide with an alcohol or phenol. Similarly, thioetherification can be achieved by reacting the aryl bromide with a thiol in the presence of a copper catalyst. The tert-butoxycarbonyl group, being electron-withdrawing, can activate the aryl halide towards these coupling reactions.
Table 2: Predicted Ullmann/Copper-Catalyzed Couplings of this compound
| Coupling Partner | Expected Product | Catalyst System (Example) | Base (Example) |
| Phenol | Tert-butyl 2,5-difluoro-4-phenoxybenzoate | CuI / 1,10-phenanthroline | Cs₂CO₃ |
| Methanol | Tert-butyl 2,5-difluoro-4-methoxybenzoate | CuI / N,N-dimethylglycine | K₂CO₃ |
| Thiophenol | Tert-butyl 2,5-difluoro-4-(phenylthio)benzoate | CuI / L-proline | K₃PO₄ |
This table is hypothetical and based on established Ullmann-type reaction protocols.
Emerging Transition Metal-Catalyzed Cross-Couplings
The field of cross-coupling chemistry is continually evolving, with new catalysts and methodologies being developed to address challenges such as substrate scope, reaction conditions, and cost. nih.govmdpi.com For a substrate like this compound, emerging cross-coupling reactions offer potential for novel transformations.
Recent advancements include the use of more earth-abundant and less toxic metals like iron and nickel as catalysts for cross-coupling reactions. These newer methods often exhibit different reactivity and selectivity profiles compared to traditional palladium and copper catalysts. Additionally, photoredox catalysis has emerged as a powerful tool, enabling cross-coupling reactions to proceed under mild conditions using visible light as an energy source.
For this compound, these emerging technologies could open up new avenues for functionalization. For instance, nickel-catalyzed cross-couplings might allow for the selective activation of the C-F bonds under specific conditions, a transformation that is challenging with palladium catalysts. Photoredox-mediated reactions could enable couplings with a broader range of nucleophiles that are not compatible with traditional thermal methods.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org The presence of two fluorine atoms and a bromine atom, combined with the electron-withdrawing tert-butoxycarbonyl group, makes the aromatic ring of this compound susceptible to nucleophilic attack.
Displacement of the Bromine Atom by Nucleophiles
While the C-Br bond is the primary site for transition metal-catalyzed cross-coupling, its displacement via an SNAr mechanism is generally less favorable than the displacement of fluorine in highly activated systems. For an SNAr reaction to occur, the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed. The rate-determining step is typically the formation of this intermediate.
Displacement of bromine via SNAr would require attack of the nucleophile at the carbon atom bearing the bromine. The stability of the resulting Meisenheimer complex would be influenced by the ability of the ortho and para substituents to stabilize the negative charge. In this compound, the fluorine atom ortho to the bromine can provide some stabilization through its inductive effect. However, fluorine is a much better leaving group than bromine in SNAr reactions on activated rings, making the displacement of fluorine more likely.
Regioselective Displacement of Fluorine Atoms
The fluorine atoms in this compound are activated towards nucleophilic displacement by the para- and ortho-positioned electron-withdrawing tert-butoxycarbonyl group. In SNAr reactions, the rate of displacement of halogens generally follows the order F > Cl > Br > I, which is the opposite of their order of reactivity in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.
The regioselectivity of fluorine displacement will be determined by the position that leads to the most stable Meisenheimer complex. Nucleophilic attack can occur at either C-2 or C-5.
Attack at C-2: The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent tert-butoxycarbonyl group (ortho) and the bromine atom (meta).
Attack at C-5: The negative charge would be stabilized by the bromine atom (ortho) and the tert-butoxycarbonyl group (para).
Generally, para-stabilization by an electron-withdrawing group is more effective than ortho-stabilization. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C-5 position, leading to the displacement of the fluorine atom at that position.
Influence of Electron-Withdrawing Groups on SNAr Reactivity
The tert-butoxycarbonyl group (-CO₂tBu) plays a pivotal role in activating the aromatic ring of this compound towards SNAr reactions. As an electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.
The position of the electron-withdrawing group relative to the leaving group is critical. For effective stabilization, the group must be located ortho or para to the site of nucleophilic attack. In this compound, the tert-butoxycarbonyl group is para to the fluorine at C-5 and ortho to the fluorine at C-2. This positioning strongly activates both fluorine atoms for displacement, with the para-position likely being more reactive. The bromine atom is meta to the ester group, and thus receives less activation for SNAr displacement.
Table 3: Predicted Regioselectivity of SNAr on this compound
| Nucleophile (Example) | Predicted Major Product | Rationale |
| Sodium Methoxide (B1231860) | Tert-butyl 4-bromo-2-fluoro-5-methoxybenzoate | Preferential attack at C-5 due to stronger para-stabilization by the ester group. |
| Ammonia | Tert-butyl 5-amino-4-bromo-2-fluorobenzoate | Preferential attack at C-5 due to stronger para-stabilization by the ester group. |
| Sodium Thiophenoxide | Tert-butyl 4-bromo-2-fluoro-5-(phenylthio)benzoate | Preferential attack at C-5 due to stronger para-stabilization by the ester group. |
This table presents predicted outcomes based on established principles of SNAr reactivity.
Transformations and Cleavage of the tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under various conditions and its susceptibility to cleavage under specific acidic conditions.
Acid-Catalyzed Deprotection to Carboxylic Acid
The most common method for the deprotection of tert-butyl esters is through acid catalysis, which proceeds via a mechanism involving the formation of a stable tert-butyl cation. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this transformation.
The generally accepted mechanism for acid-catalyzed deprotection involves the following steps:
Protonation of the carbonyl oxygen of the ester.
Cleavage of the carbon-oxygen bond to form the carboxylic acid and a tert-butyl carbocation.
The tert-butyl carbocation can then be trapped by a nucleophile or undergo elimination to form isobutylene (B52900).
Commonly used acidic conditions for this transformation are presented in the table below.
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-4 hours | TFA is often used in excess or as a co-solvent. |
| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate (B1210297), or Methanol | Room Temperature to Reflux | 1-12 hours | The concentration of HCl can be varied. |
| Formic acid | - | Room Temperature to 50 °C | 12-24 hours | A milder alternative to TFA and HCl. |
| Sulfuric acid (catalytic) | tert-Butanol (B103910) | Reflux | 4-8 hours | Can also be used for the formation of the ester. |
Upon completion of the reaction, standard aqueous work-up procedures are employed to isolate the desired 4-bromo-2,5-difluorobenzoic acid.
Alternative and Mild Deprotection Strategies
While strong acids are effective, the need for milder conditions arises when acid-sensitive functional groups are present in the molecule. Several alternative strategies have been developed for the cleavage of tert-butyl esters.
| Method | Reagent(s) | Solvent | Temperature | Notes |
| Lewis Acid Catalysis | Trimethylsilyl iodide (TMSI) | Chloroform, Dichloromethane | Room Temperature | A mild and efficient method. |
| Zinc bromide (ZnBr₂) | Dichloromethane | Room Temperature | Selective for tert-butyl esters over other ester types. | |
| Solid-Supported Acids | Amberlyst-15, Montmorillonite (B579905) K-10 | Toluene, Dichloromethane | Room Temperature to Reflux | Allows for easy separation of the catalyst. |
| Thermal Cleavage | - | High-boiling solvent (e.g., Toluene, Xylene) | >150 °C | Requires high temperatures and may not be suitable for all substrates. |
These methods offer a range of options for the selective deprotection of the tert-butyl ester in this compound, accommodating various synthetic requirements.
Transesterification and Amidation Reactions of the Ester
While direct transesterification and amidation of the sterically hindered tert-butyl ester are generally challenging under standard conditions, these transformations can be achieved through activation of the carboxylic acid. One common approach involves the in-situ conversion of the tert-butyl ester to a more reactive species. For instance, reaction with thionyl chloride can generate the corresponding acid chloride, which can then readily react with various alcohols or amines to form the desired esters or amides.
Transesterification Example:
Step 1 (Acid Chloride Formation): this compound + SOCl₂ → 4-bromo-2,5-difluorobenzoyl chloride
Step 2 (Esterification): 4-bromo-2,5-difluorobenzoyl chloride + R'OH → 4-bromo-2,5-difluorobenzoate ester
Amidation Example:
Step 1 (Acid Chloride Formation): this compound + SOCl₂ → 4-bromo-2,5-difluorobenzoyl chloride
Step 2 (Amidation): 4-bromo-2,5-difluorobenzoyl chloride + R'R''NH → N,N-disubstituted-4-bromo-2,5-difluorobenzamide
Reduction of the Ester to Alcohol and Aldehyde Derivatives
The tert-butyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-bromo-2,5-difluorophenyl)methanol.
| Reducing Agent | Solvent | Temperature | Product |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | 0 °C to Room Temperature | (4-bromo-2,5-difluorophenyl)methanol |
Reduction to Aldehyde: The partial reduction of the ester to the aldehyde, 4-bromo-2,5-difluorobenzaldehyde, can be achieved using sterically hindered and less reactive reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the alcohol.
| Reducing Agent | Solvent | Temperature | Product |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | -78 °C | 4-bromo-2,5-difluorobenzaldehyde |
Metalation and Organometallic Reactivity of the Aromatic Ring
The presence of halogen and fluorine substituents on the aromatic ring opens up possibilities for various metalation and cross-coupling reactions, allowing for further functionalization of the molecule.
Directed ortho-Metalation and Lithiation Pathways
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The directing ability of substituents on the ring determines the position of metalation. In the case of this compound, the fluorine atoms and the ester group can act as directing groups.
The acidity of the protons on the aromatic ring is influenced by the electron-withdrawing nature of the fluorine and ester groups. The proton positioned between the two fluorine atoms (at C3) is expected to be the most acidic and therefore the most likely site for deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium.
Expected Lithiation Pathway: Under carefully controlled conditions, typically at low temperatures (-78 °C) in an ethereal solvent like THF, treatment with a strong lithium base is expected to lead to the formation of a lithiated species at the C3 position. This organolithium intermediate can then be trapped with various electrophiles to introduce a new substituent at this position.
| Base | Solvent | Temperature | Expected Intermediate |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | tert-butyl 4-bromo-2,5-difluoro-3-lithiobenzoate |
| n-Butyllithium | Tetrahydrofuran (THF) | -78 °C | tert-butyl 4-bromo-2,5-difluoro-3-lithiobenzoate |
It is important to note that the bromine atom can also undergo lithium-halogen exchange, particularly with stronger alkyllithium reagents like tert-butyllithium. This would lead to the formation of the corresponding aryllithium at the C4 position. The choice of the base and reaction conditions is therefore critical in controlling the regioselectivity of the metalation.
Subsequent Electrophilic Quenching Reactions
Following a primary reaction, such as metal-halogen exchange at the bromine position to form an organometallic intermediate, the resulting species would be highly susceptible to quenching with various electrophiles. The nature of the products formed would be dictated by the specific electrophile employed.
Table 1: Predicted Products of Electrophilic Quenching of a Lithiated Intermediate
| Electrophile | Predicted Product |
| H₂O | Tert-butyl 2,5-difluorobenzoate |
| D₂O | Tert-butyl 2,5-difluoro-4-deuterobenzoate |
| (CH₃)₂SO₄ | Tert-butyl 2,5-difluoro-4-methylbenzoate |
| CO₂ | 4-(tert-butoxycarbonyl)-2,5-difluorobenzoic acid |
| I₂ | Tert-butyl 2,5-difluoro-4-iodobenzoate |
This table is illustrative and based on general reactivity patterns of organolithium compounds.
The introduction of an electrophile would proceed via a standard electrophilic aromatic substitution mechanism on the transient organometallic species. The reaction's efficiency would be contingent on factors such as the stability of the intermediate and the reactivity of the chosen electrophile.
Influence of Fluorine Substituents on Aromatic Ring Reactivity and Selectivity
The two fluorine atoms on the aromatic ring of this compound exert a significant influence on its reactivity and the regioselectivity of subsequent functionalization reactions.
Electronic and Steric Effects on Reaction Pathways
Sterically, the fluorine atoms are relatively small, but their presence ortho and meta to the bromine atom can influence the approach of reagents. The tert-butyl ester group is sterically demanding and will likely direct incoming groups away from its vicinity, further influencing the regiochemical outcome of reactions.
Regioselectivity in Further Functionalization
For electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The tert-butoxycarbonyl group is a deactivating meta-director. The fluorine atoms are deactivating but ortho, para-directing. The bromine atom is also a deactivating ortho, para-director.
In the case of this compound, the positions available for electrophilic attack are C3 and C6. The combined directing effects of the substituents would need to be carefully considered to predict the major product. The position ortho to the bromine (C3) and meta to the ester group would be influenced by the directing effects of both fluorine atoms. The position meta to the bromine (C6) and ortho to a fluorine atom would also be a potential site of reaction. Predicting the precise regioselectivity would likely require computational analysis.
Computational and Theoretical Studies of Reaction Mechanisms
Due to the limited experimental data, computational and theoretical studies are invaluable tools for predicting the reactivity and elucidating the reaction mechanisms of this compound.
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations could be employed to:
Determine the electron density distribution: This would highlight the most nucleophilic and electrophilic sites on the molecule.
Model the stability of reaction intermediates: For example, the stability of the Wheland intermediate in an electrophilic aromatic substitution reaction can be calculated.
Map out potential reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified.
Energetic Profiles and Transition State Analysis
By constructing a detailed energetic profile for a proposed reaction, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. This provides a quantitative measure of the reaction's feasibility.
Transition state analysis involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the mechanism of the reaction. For instance, in an electrophilic aromatic substitution, the geometry of the transition state would reveal the extent of bond formation between the aromatic ring and the incoming electrophile, and the degree of charge development.
Table 2: Hypothetical Computational Data for an Electrophilic Bromination Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Wheland Intermediate | +15 |
| Transition State 2 | +5 |
| Products | -10 |
This data is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and rationalize the reactivity of molecules. The theory posits that the most significant interactions between two reacting chemical species occur between the HOMO of one molecule and the LUMO of the other. The energy and spatial distribution of these frontier orbitals are, therefore, key indicators of a molecule's chemical behavior.
For this compound, a detailed FMO analysis would require computational quantum chemical calculations, as experimental determination of molecular orbital properties is not straightforward. Such calculations, typically employing Density Functional Theory (DFT), would provide valuable insights into its reactivity profile.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations.
In the context of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, regions of the molecule with a high density of the HOMO would be the likely points of reaction with an electrophile. Conversely, areas with a high density of the LUMO would be susceptible to attack by a nucleophile. The presence of electronegative fluorine and bromine atoms, as well as the ester group, would significantly influence the electronic landscape and, consequently, the localization of these frontier orbitals.
A hypothetical FMO analysis of this compound would generate data such as the energies of the HOMO and LUMO and the HOMO-LUMO gap. These values could then be used to compare its reactivity with other related compounds.
Below is an illustrative data table showcasing the type of information that would be obtained from a computational study on this compound, based on general principles of FMO theory. Please note that the following values are hypothetical and serve for demonstrative purposes only, as specific computational data for this compound is not available in the cited search results.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Highest Occupied Molecular Orbital. Associated with the molecule's electron-donating ability (nucleophilicity). |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital. Associated with the molecule's electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Further analysis would involve visualizing the three-dimensional plots of the HOMO and LUMO. These plots would reveal the specific atoms or regions of this compound where the electron density of these orbitals is concentrated. This information is crucial for understanding the regioselectivity of its reactions. For example, in reactions such as nucleophilic aromatic substitution, the location of the LUMO on the aromatic ring would be of paramount importance.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Synthesis of Diversely Functionalized Fluorinated Aromatic Carboxylic Acids and Esters
One of the primary applications of tert-butyl 4-bromo-2,5-difluorobenzoate is as a precursor to a range of functionalized fluorinated aromatic compounds. The tert-butyl ester group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. This acid is a valuable intermediate in its own right. chemicalbook.com
The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the synthesis of complex bi-aryl compounds, acetylenic derivatives, and other highly functionalized aromatic systems. The fluorine atoms, meanwhile, modulate the electronic properties of the ring, influencing the reactivity of the bromo group and the acidity of the carboxylic acid. These fluorine-containing building blocks are sought after for creating new pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp
A general synthetic scheme illustrating the transformation of this compound is presented below:
| Starting Material | Reagent/Condition | Product | Application |
| This compound | 1. Acid (e.g., TFA) 2. Organoboron reagent, Pd catalyst (Suzuki Coupling) | Biphenyl-carboxylic acid derivative | Pharmaceutical and material synthesis |
| This compound | 1. Organostannane reagent, Pd catalyst (Stille Coupling) 2. Acid (e.g., TFA) | Aryl- or vinyl-substituted benzoic acid derivative | Intermediate for complex molecules |
| This compound | 1. Terminal alkyne, Pd/Cu catalyst (Sonogashira Coupling) 2. Acid (e.g., TFA) | Alkynyl-substituted benzoic acid derivative | Synthesis of conjugated systems |
Precursor for Biologically Relevant Fluorinated Scaffolds (Focus on Synthetic Routes)
The introduction of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-bromo-2,5-difluorobenzoate scaffold is an important starting point for the synthesis of such biologically active molecules.
The core structure derived from this compound is integral to the synthesis of various pharmaceutical agents. For instance, its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid, has been utilized in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have shown potential as anti-cancer agents in treating hyperproliferative diseases. chemicalbook.com Furthermore, this scaffold is a component in a class of 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives that act as dopaminergic stabilizers for treating central nervous system (CNS) disorders, including Alzheimer's disease. chemicalbook.com The synthetic utility of the title compound lies in its ability to serve as a foundational piece upon which these more complex and therapeutically relevant structures are built.
In the agrochemical industry, the presence of fluorine and bromine on a benzene (B151609) ring is a common motif in potent herbicides and pesticides. smolecule.com The 2,5-difluorobromobenzene core of this compound can be elaborated through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to generate intermediates for new agrochemicals. The specific arrangement of the halogens influences the molecule's interaction with biological targets, potentially leading to the development of more effective and selective crop protection agents. smolecule.com
Construction of Fluorine-Containing Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry. The reactivity of the bromo and fluoro groups on the this compound ring makes it a potential substrate for constructing complex, fluorine-containing heterocyclic architectures.
The synthesis of fused ring systems often involves intramolecular cyclization reactions. The bromine atom in this compound can be used in palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions to form dibenzo-fused heterocycles. mdpi.com For example, after coupling a suitable N- or O-containing aryl group at the 4-position (substituting the bromine), a subsequent intramolecular cyclization could yield a fluorinated carbazole, dibenzofuran, or similar polycyclic system. Such reactions are pivotal in creating π-extended compounds for materials science and complex scaffolds for drug discovery. mdpi.com
The construction of spirocyclic and bridged ring systems represents a significant challenge in synthetic chemistry, and these three-dimensional structures are of increasing interest in drug discovery. nih.govnih.gov While direct examples using this compound are not prevalent, its functional groups make it a plausible starting material for such syntheses. For instance, the bromo group could be converted to a nucleophilic or electrophilic center, which could then participate in an intramolecular cyclization onto a tethered side chain to form a spirocycle. researchgate.net Similarly, strategies like the "cut-and-sew" reaction, which use transition-metal-catalyzed C-C bond activation of cyclic ketones to form bridged rings, could potentially be adapted for derivatives of this compound. nih.gov Intramolecular Michael-type reactions of in-situ formed vinylnitroso compounds also provide a pathway to bridged carbobicyclic compounds. nih.gov The unique electronic properties conferred by the fluorine atoms could influence the feasibility and outcome of these advanced cyclization strategies.
Role in the Synthesis of Complex Natural Products or Designed Molecules (Synthetic Strategies)
While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its utility shines in the synthesis of intricately designed molecules, particularly within the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, making it an ideal starting material or key intermediate for multi-step synthetic sequences.
One of the most notable applications of a structurally related precursor is in the synthesis of BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors, a class of compounds that has shown significant promise in the treatment of cancer and inflammatory diseases. A prominent example is the clinical candidate I-BET762 (also known as GSK525762), which features a complex triazolo-benzodiazepine scaffold. thieme-connect.comnih.govrsc.org
The synthetic strategy for molecules like I-BET762 often involves the construction of a core benzodiazepine (B76468) ring system, which is then further functionalized. While the exact, publicly disclosed synthetic routes for I-BET762 may vary, the structural components suggest a synthetic pathway where a substituted phenyl group, potentially derived from a molecule like this compound, is incorporated into the final structure.
The general synthetic strategy would likely involve the following key transformations:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the this compound ring is a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve coupling the bromo-ester with a suitable boronic acid or boronate ester to introduce a new aryl or heteroaryl group at the 4-position of the benzene ring. This is a common strategy for building the biaryl structures often found in complex pharmaceuticals.
Heck Coupling: This reaction could be employed to introduce an alkene substituent by reacting the bromo-ester with an olefin in the presence of a palladium catalyst.
Sonogashira Coupling: This would allow for the introduction of an alkyne moiety by coupling with a terminal alkyne, providing a linear and rigid linker that can be further elaborated.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring, activated by the electron-withdrawing ester group, can be susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, to further functionalize the aromatic core.
Ester Hydrolysis: The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is generally stable under many reaction conditions but can be readily removed under acidic conditions to unmask the carboxylic acid. This carboxylic acid can then be used for amide bond formation, a crucial step in the synthesis of many biologically active molecules, including the benzodiazepine core of I-BET762.
Illustrative Synthetic Approach:
In a hypothetical synthetic route towards a key intermediate for a molecule like I-BET762, this compound could be subjected to a Suzuki coupling reaction with a suitable boronic acid to introduce the necessary substitution at the 4-position. Following this, the tert-butyl ester would be hydrolyzed to the corresponding carboxylic acid. This acid could then be coupled with an appropriate amino-benzodiazepine precursor to form the final complex molecular framework.
The research findings related to the synthesis of BET inhibitors highlight the importance of having versatile building blocks that allow for the systematic exploration of the chemical space around a core scaffold. The trifunctional nature of this compound (bromo, fluoro, and ester groups) provides medicinal chemists with multiple points for diversification, enabling the fine-tuning of a molecule's pharmacological properties.
Data Table: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2,5-difluorobenzoate derivative |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-2,5-difluorobenzoate derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2,5-difluorobenzoate derivative |
| Nucleophilic Aromatic Substitution (SNAr) | Amine, base | 4-Bromo-2(or 5)-amino-5(or 2)-fluorobenzoate derivative |
| Ester Hydrolysis | Acid (e.g., TFA, HCl) | 4-Bromo-2,5-difluorobenzoic acid |
Advanced Synthetic Transformations and Derivatization Studies
Asymmetric Synthesis and Chiral Modifications Utilizing the Compound or its Derivatives
The construction of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While specific examples involving the direct asymmetric transformation of tert-butyl 4-bromo-2,5-difluorobenzoate are not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives, leveraging the existing functional handles.
Diastereoselective Transformations
Diastereoselective reactions are a powerful strategy for the creation of specific stereoisomers. For derivatives of 4-bromo-2,5-difluorobenzoic acid, diastereoselectivity can be induced through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.
For instance, the carboxylic acid derived from the hydrolysis of this compound could be coupled to a chiral auxiliary, such as a chiral oxazolidinone. This chiral amide could then undergo diastereoselective transformations, for example, at a position activated by the aromatic ring or through reactions involving the bromo-substituent.
Table 1: Examples of Chiral Auxiliaries for Diastereoselective Transformations
| Chiral Auxiliary | Typical Application |
| Evans Oxazolidinones | Aldol reactions, alkylations |
| Samp/Ramp Hydrazones | Asymmetric alkylations |
| Camphorsultam | Diels-Alder reactions, alkylations |
Although direct experimental data on this compound is scarce, the successful application of these auxiliaries with other aromatic carboxylic acids provides a strong indication of their potential utility in controlling stereochemistry in derivatives of the target compound.
Enantioselective Catalysis with Derivatives
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a chiral catalyst is used to generate a chiral product from a prochiral substrate.
Derivatives of this compound are amenable to various enantioselective catalytic transformations. For example, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions. The development of chiral ligands for these catalysts can induce enantioselectivity. A notable example is the asymmetric Suzuki-Miyaura cross-coupling, where a chiral phosphine (B1218219) ligand on a palladium catalyst can lead to the formation of atropisomeric biaryl compounds with high enantiomeric excess.
Furthermore, the aromatic ring itself can be a site for enantioselective C-H functionalization. Recent advances in transition-metal catalysis, particularly with rhodium and palladium, have enabled the direct and enantioselective introduction of functional groups at C-H bonds, guided by a directing group. The ester or a derivative of the carboxylic acid of the target compound could serve as such a directing group.
Table 2: Selected Enantioselective Catalytic Reactions Applicable to Aryl Halides
| Reaction Type | Catalyst System (General) | Potential Application |
| Asymmetric Suzuki-Miyaura Coupling | Palladium / Chiral Phosphine Ligand | Synthesis of axially chiral biaryls |
| Enantioselective C-H Arylation | Palladium / Chiral Ligand | Introduction of a stereocenter adjacent to the aromatic ring |
| Asymmetric Heck Reaction | Palladium / Chiral Ligand | Formation of a chiral center on a coupled olefin |
The application of these cutting-edge catalytic systems to derivatives of this compound holds significant promise for the synthesis of novel and complex chiral molecules.
Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions for the derivatization of organic molecules. These techniques can generate highly reactive intermediates under controlled conditions, enabling transformations that are otherwise difficult to achieve.
Visible-Light Photoredox Catalysis for Fluorination and Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions. For aryl bromides like this compound, this technology opens up a wide range of potential derivatizations.
One key application is in C-F bond formation. While the target compound is already fluorinated, photoredox catalysis can be used to introduce additional fluorine atoms or fluorinated alkyl groups to other positions on the aromatic ring or to coupled moieties. These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate single-electron transfer processes.
Beyond fluorination, photoredox catalysis can be employed for a variety of other transformations of aryl bromides, including:
Trifluoromethylation: Introduction of a CF3 group, a common motif in pharmaceuticals.
Carboxylation: Reaction with carbon dioxide to form a carboxylic acid.
Alkylation and Arylation: Formation of new carbon-carbon bonds.
These reactions proceed through radical intermediates, which often exhibit different reactivity and selectivity profiles compared to traditional ionic or organometallic pathways.
Electrosynthesis Applications and Method Development
Electrosynthesis, or organic electrochemistry, utilizes an electric current to drive chemical reactions. This technique can provide a high degree of control over the redox potential of a reaction, often obviating the need for chemical oxidizing or reducing agents.
For this compound, electrochemical methods can be applied for both reduction and oxidation reactions.
Electrochemical Reduction: The carbon-bromine bond can be electrochemically reduced to generate an aryl radical or an aryl anion. This reactive intermediate can then be trapped by various electrophiles, such as carbon dioxide to yield a carboxylic acid, or can participate in coupling reactions.
Electrochemical Oxidation: While the electron-deficient nature of the fluorinated benzene (B151609) ring makes oxidation more challenging, electrochemical methods can be used to oxidize other parts of the molecule or coupled substrates.
A significant advantage of electrosynthesis is the ability to generate reactive species in a controlled manner, which can be particularly useful for reactions that are difficult to control using conventional chemical reagents.
Microreactor and Flow Chemistry Applications for Derivatization
Microreactor and flow chemistry technologies have revolutionized chemical synthesis by offering enhanced control over reaction parameters, improved safety, and often higher yields and selectivities compared to traditional batch processes. These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature.
The derivatization of this compound is well-suited for these technologies. The small dimensions of microreactors lead to rapid heat and mass transfer, allowing for reactions to be performed under conditions that would be unsafe or inefficient in a batch reactor.
Key applications for the derivatization of this compound in flow include:
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently performed in flow. The precise temperature control and efficient mixing in microreactors can lead to shorter reaction times, lower catalyst loadings, and improved product purity.
Handling of Hazardous Reagents: Reactions involving organolithium or Grignard reagents, which can be generated from the bromo-substituent, are often safer to perform in flow. The small reaction volume minimizes the risk associated with these pyrophoric reagents.
Photochemical Reactions: The high surface-area-to-volume ratio of microreactors makes them ideal for photochemical transformations, ensuring uniform irradiation of the reaction mixture and leading to more efficient and selective reactions.
The integration of in-line purification and analysis techniques with flow reactors can enable the development of fully automated and high-throughput synthesis platforms for the rapid generation of libraries of derivatives of this compound for screening in drug discovery and materials science.
Table 3: Comparison of Batch vs. Flow Chemistry for Derivatization
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Slower, potential for hot spots | Rapid and efficient |
| Mass Transfer | Dependant on stirring efficiency | Efficient and predictable mixing |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small volumes |
| Scalability | Often requires re-optimization | Scaled by running for longer times |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |
The adoption of flow chemistry for the synthesis and derivatization of functionalized aromatic compounds like this compound is a growing trend in both academic and industrial research, offering a pathway to more efficient, safer, and sustainable chemical manufacturing.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has emerged as a powerful paradigm in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late stage of a synthetic sequence. This approach allows for the rapid generation of analogues and the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. For this compound, its inherent structural motifs—a bromine atom on a fluorinated benzene ring—offer fertile ground for a variety of LSF transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These strategies leverage the reactivity of the carbon-bromine bond to introduce diverse functionalities, thereby accessing a broad chemical space from a common intermediate.
Key late-stage functionalization strategies applicable to this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings. These methods are well-established for their tolerance of a wide range of functional groups and their reliability in forming carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization represents a more advanced and atom-economical approach, its application to this specific substrate is less documented in publicly available research.
The strategic placement of the bromine atom and the fluorine substituents on the benzene ring influences the reactivity of the molecule in these transformations. The electron-withdrawing nature of the fluorine atoms can enhance the oxidative addition of the C-Br bond to a palladium(0) catalyst, a critical step in the catalytic cycle of many cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most significant LSF strategies for aryl halides is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. Research has demonstrated the successful application of this reaction to the closely related methyl 4-bromo-2,5-difluorobenzoate, providing a strong basis for its applicability to the tert-butyl ester analogue. In a documented procedure, the coupling of the bromo-compound with benzophenone (B1666685) imine was achieved using a palladium catalyst.
The reaction conditions, detailed in the table below, highlight the use of palladium(II) acetate (B1210297) as a catalyst precursor, BINAP as a bulky electron-rich phosphine ligand, and cesium carbonate as the base. The choice of a non-polar solvent like toluene (B28343) and elevated temperatures are typical for these transformations, ensuring efficient catalytic turnover and reaction completion. This method allows for the introduction of a protected primary amine, which can be further elaborated, or for the direct coupling with a wide range of primary and secondary amines to generate diverse aniline (B41778) derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|---|---|
| methyl 4-bromo-2,5-difluorobenzoate | benzophenone imine | Palladium(II) acetate | BINAP | Cesium carbonate | Toluene | 110 °C | 12 hours |
Potential Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide. While specific examples detailing the Suzuki coupling of this compound are not extensively reported in the primary literature, the use of its methyl ester analogue in such reactions is documented in patent literature. This suggests a high probability of success for the tert-butyl derivative under similar conditions.
This strategy would involve the reaction of this compound with a variety of aryl or vinyl boronic acids or their corresponding pinacol (B44631) esters. The reaction is typically catalyzed by a palladium complex in the presence of a base. The resulting biaryl or styrenyl compounds are valuable scaffolds in the development of pharmaceuticals and functional materials. The electronic properties of the fluorinated ring are expected to facilitate the key oxidative addition step, making this a viable and attractive LSF strategy.
Analytical Research Methods and Characterization in Synthetic Studies
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for probing the molecular structure of Tert-butyl 4-bromo-2,5-difluorobenzoate and observing its transformation during synthesis. These techniques provide detailed information about the compound's atomic composition and chemical bonding.
Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Mechanistic Insights and Regioselectivity)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, multinuclear NMR provides a complete picture of its atomic framework.
¹H NMR Spectroscopy: This technique identifies the number and electronic environment of hydrogen atoms. The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be critical for confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in the tert-butyl group, the ester carbonyl, and the aromatic ring would produce a distinct signal, confirming the total number of carbon atoms and their chemical environments.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. It would confirm the presence of fluorine and provide insight into the electronic environment around each fluorine atom. The coupling between the fluorine atoms and with adjacent protons (¹H-¹⁹F coupling) would be instrumental in verifying the regiochemistry of the fluorine substituents on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H (tert-butyl) | 1.5 - 1.7 | Singlet (s) |
| ¹H (Aromatic) | 7.0 - 8.0 | Doublet of Doublets (dd) |
| ¹³C (tert-butyl CH₃) | 27 - 29 | Quartet (q) |
| ¹³C (tert-butyl C) | 80 - 85 | Singlet (s) |
| ¹³C (Aromatic) | 110 - 160 | Multiple signals |
| ¹³C (Carbonyl) | 160 - 170 | Singlet (s) |
| ¹⁹F | -110 to -140 | Doublet (d) |
Note: This table represents expected ranges and multiplicities based on typical values for similar functional groups and structures. Actual experimental data is required for confirmation.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₁₁H₁₁BrF₂O₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of the compound in complex mixtures and confirming the success of a synthetic step. The fragmentation pattern can also provide structural information, often showing the loss of the tert-butyl group (a fragment at m/z 57). doaj.org
Infrared and UV-Vis Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the ester carbonyl (C=O) group, typically around 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching from the alkyl and aromatic groups, C-O stretching for the ester linkage, and vibrations corresponding to the C-F and C-Br bonds. docbrown.infodocbrown.info
UV-Vis Spectroscopy: This technique provides information about the conjugated π-electron system of the aromatic ring. The presence of the benzene ring and its substituents would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. This can be used to monitor reactions involving changes to the aromatic system.
Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Mixture Analysis
Chromatographic methods are essential for separating the components of a reaction mixture, assessing the purity of the final product, and quantifying its amount.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase and then detects them with a mass spectrometer. For the analysis of this compound, GC-MS could be used to assess its purity and identify any volatile impurities or byproducts from the synthesis. researchgate.netnih.gov The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the compound. researchgate.net A common fragmentation in the mass spectrometer for compounds containing a tert-butyl ester is the formation of a stable tert-butyl cation (m/z 57). doaj.org
High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. HPLC can be used to monitor the progress of the synthesis of this compound by tracking the disappearance of reactants and the appearance of the product. It is also a primary method for determining the final purity of the isolated compound. researchgate.net Different HPLC methods, such as reversed-phase chromatography, could be developed to achieve optimal separation.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Tert-butyl 4-bromo-2-fluorobenzoate |
Preparative Chromatography for Isolation of Complex Reaction Products
In the synthesis of derivatives of this compound, the reaction mixtures can often be complex, containing the desired product, unreacted starting materials, and various byproducts. The isolation and purification of the target compound in high purity is crucial for its subsequent use and characterization. Preparative chromatography is a powerful technique employed for this purpose, allowing for the separation of components of a mixture on a larger scale than analytical chromatography.
One common application of preparative chromatography is the use of column chromatography with silica (B1680970) gel as the stationary phase. For instance, in the synthesis of related brominated aromatic compounds, column chromatography is utilized to effectively remove unreacted reagents and byproducts. The choice of eluent (mobile phase) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities on a TLC plate will be adapted for the preparative column.
A more advanced preparative chromatographic technique that can be applied to the purification of complex mixtures of acidic or basic compounds is pH-zone-refining counter-current chromatography (CCC). This method has been successfully used for the isolation of compounds such as 4'-bromo-4,5,6,7-tetrachlorofluorescein from a crude synthetic mixture. nih.gov In this technique, a two-phase solvent system is employed, and the separation is based on the differential partitioning of the components between the two phases as a function of their pKa values and the pH of the aqueous phase. nih.gov For the purification of a derivative of this compound that possesses acidic or basic functional groups, this technique could be highly effective.
The following table summarizes the operational parameters of a pH-zone-refining CCC separation for a related brominated compound, illustrating the principles that would be applied for the purification of complex reaction products of this compound. nih.gov
| Parameter | Value |
| Chromatography Technique | pH-Zone-Refining Counter-Current Chromatography (CCC) |
| Compound Isolated | 4'-bromo-4,5,6,7-tetrachlorofluorescein |
| Initial Purity | ~25% |
| Final Purity | ~95% |
| Solvent System 1 | Diethyl ether-acetonitrile-water (4:1:5, v/v) |
| Solvent System 2 | tert-Butyl methyl ether-water (1:1, v/v) |
| Stationary Phase | Acidified upper organic phase |
| Mobile Phase | Basified lower aqueous phase |
Table 1: Example of Preparative Chromatography Parameters for the Isolation of a Complex Brominated Aromatic Compound. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies of Derivatives
While a specific crystal structure of this compound was not found in the reviewed literature, the crystal structure of a related brominated biphenyl (B1667301) derivative, 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, has been reported. nih.gov In this structure, the dihedral angle between the two substituted benzene rings was determined to be 53.59 (7)°. nih.gov This study demonstrates the utility of X-ray crystallography in elucidating the conformational preferences of complex brominated aromatic compounds. nih.gov
Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a key aspect of understanding molecular behavior. For derivatives of this compound, the orientation of the tert-butyl ester group relative to the substituted benzene ring is of particular interest. The bulky tert-butyl group can influence the planarity of the molecule and may adopt a preferred conformation to minimize steric hindrance with the adjacent fluorine atom.
Computational methods, in conjunction with experimental data from techniques like NMR spectroscopy, can provide insights into the conformational preferences of molecules in solution. For more complex derivatives, understanding the preferred conformation is essential for predicting their reactivity and biological activity. The principles of conformational analysis, such as the preference for staggered conformations to minimize torsional strain, are fundamental in these studies. chemistrysteps.com
The following table presents selected crystallographic data for a related brominated aromatic compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Compound | 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile |
| Chemical Formula | C₁₆H₁₁BrN₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (between rings) | 53.59 (7)° |
Table 2: Selected Crystallographic Data for a Brominated Biphenyl Derivative. nih.gov
Future Directions and Emerging Research Avenues
Enhancing Reactivity and Selectivity through Novel Catalytic Systems
The synthesis and modification of fluorinated compounds like Tert-butyl 4-bromo-2,5-difluorobenzoate often present significant challenges due to the unique properties of the carbon-fluorine bond. nih.gov Future research is geared towards the development of innovative catalytic systems that can offer enhanced reactivity and greater control over reaction selectivity.
One promising avenue is the use of advanced enzymatic catalysis. The construction of artificial multi-enzymatic systems has shown effectiveness in synthesizing non-natural fluorinated aromatic compounds. nih.gov These biocatalytic platforms, potentially utilizing enzymes like cytochrome P450, could offer milder reaction conditions and improved enantioselectivity in the synthesis of derivatives from this compound. nih.gov
In addition to biocatalysis, the development of new chemocatalysts is crucial. Research into catalysts that can facilitate the selective introduction of fluorine atoms or the modification of other parts of the molecule without affecting the C-F bonds is a key area of focus. chimia.ch The goal is to create more efficient and cost-effective synthetic routes, which are essential for the broader application of this and other fluorinated compounds.
Leveraging Machine Learning and AI for Predictive Synthesis
Innovations in Sustainable and Green Chemistry
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of fluorinated compounds is no exception. acs.org Future research aims to develop greener synthetic methods for compounds like this compound, minimizing environmental impact and improving safety. eurekalert.org
A key aspect of this is the use of less hazardous reagents and solvents. chimia.ch Traditional fluorination methods often involve toxic and corrosive chemicals, necessitating special handling and equipment. chimia.ch The development of safer fluorinating agents and the use of environmentally benign solvents are critical for making the synthesis of these compounds more sustainable. eurekalert.org
Moreover, there is a strong emphasis on improving the atom economy of synthetic processes. This involves designing reactions where a higher proportion of the starting materials are incorporated into the final product, thus reducing waste. The development of catalytic processes, as mentioned earlier, plays a significant role in achieving this goal.
Exploring New Chemical Frontiers through Rational Design
This compound serves as a valuable starting material for the exploration of new chemical space. bath.ac.uknih.gov Through rational design and derivatization, a multitude of new compounds with potentially valuable properties can be synthesized. The presence of bromine and fluorine atoms, along with the tert-butyl ester group, provides multiple reaction sites for chemical modification.
The concept of "chemical universe databases" allows for the virtual enumeration and screening of vast numbers of potential molecules. bath.ac.uk By applying computational tools, researchers can design and evaluate new derivatives of this compound for their potential bioactivity or material properties before undertaking their synthesis. bath.ac.uk This in-silico approach streamlines the discovery process and focuses laboratory efforts on the most promising candidates. nih.gov
The strategic modification of the core structure of this compound can lead to the discovery of novel drugs, agrochemicals, or materials with unique characteristics conferred by the fluorine atoms. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-butyl 4-bromo-2,5-difluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 4-bromo-2,5-difluorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or TsOH). Key variables include temperature (80–120°C), solvent choice (toluene or DCM), and stoichiometric ratios. For example, excess tert-butanol (1.5–2 eq) improves esterification efficiency. Side reactions like hydrolysis or tert-butyl group cleavage can occur at elevated temperatures, requiring careful monitoring via TLC or HPLC .
Q. How can researchers optimize purification of this compound given its halogenated and fluorinated substituents?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard, but fluorinated analogs often exhibit atypical polarity. Fractional crystallization using ethanol/water mixtures (4:1 v/v) at 0°C can enhance purity. Analytical confirmation via ¹⁹F NMR (δ range: -110 to -125 ppm for aromatic F) and LC-MS (m/z ~290 [M+H]⁺) is critical to verify separation from byproducts like unreacted acid or tert-butyl ethers .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm. Aromatic protons (H-3 and H-6) show splitting due to coupling with adjacent F atoms (³J₃-F ≈ 8–10 Hz).
- ¹⁹F NMR : Two distinct signals for F-2 and F-5 (δ -115 to -120 ppm and -105 to -110 ppm, respectively).
- MS : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 288–290, with isotopic peaks confirming bromine presence (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic substitution at the carbonyl. However, electron-withdrawing Br and F substituents activate the aromatic ring for Suzuki-Miyaura coupling. Optimizing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) is critical. Kinetic studies (e.g., in situ IR monitoring) reveal that reaction rates decrease by ~30% compared to non-fluorinated analogs due to fluorine’s inductive effects .
Q. What computational strategies can predict the stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. The tert-butyl ester undergoes acid-catalyzed cleavage (pH < 3) via a tetrahedral intermediate. Fluorine atoms stabilize transition states through inductive effects, reducing activation energy by ~15 kJ/mol compared to non-fluorinated esters. MD simulations in aqueous/organic biphasic systems can further predict aggregation behavior and shelf-life stability .
Q. How should researchers address contradictions in experimental data (e.g., NMR vs. X-ray) for structural confirmation of this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in tert-butyl groups) in solution vs. solid-state data. For resolution:
- Compare X-ray crystallography (bond lengths: C-O ≈ 1.32 Å) with DFT-optimized geometries.
- Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for tert-butyl protons).
- Use NOESY to validate spatial proximity of aromatic F and Br substituents .
Methodological Challenges & Solutions
Q. What safety protocols are essential when handling this compound, given its halogenated and volatile nature?
- Methodological Answer :
- Use fume hoods for synthesis/purification to avoid inhalation of tert-butyl alcohol vapors.
- Store under inert atmosphere (Ar/N₂) to prevent hydrolysis.
- PPE: Nitrile gloves (resistant to halogenated solvents) and safety goggles.
- Spill management: Neutralize with NaHCO₃ for acid byproducts and absorb with vermiculite .
Q. How can researchers design kinetic studies to evaluate the photodegradation of this compound in environmental simulations?
- Methodological Answer :
- Experimental Setup : UV irradiation (λ = 254 nm) in a photoreactor with quartz vessels. Monitor degradation via HPLC-UV (retention time ~8–10 min).
- Kinetic Models : Pseudo-first-order kinetics (ln[C] vs. time) typically apply. Fluorine substituents increase photostability; half-life (t₁/₂) may extend by 2–3x compared to non-fluorinated analogs.
- Byproduct Analysis : GC-MS identifies debrominated or defluorinated products (e.g., 2,5-difluorobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
